Hydroxy-PEG6-Boc, formally identified as Hydroxy-PEG6-t-butyl ester, is a monodisperse, heterobifunctional polyethylene glycol linker featuring a primary hydroxyl group and an acid-labile tert-butyl ester. In procurement contexts for PROTACs, antibody-drug conjugates (ADCs), and targeted drug delivery systems, this exact 24-atom spacer provides a defined spatial geometry and high aqueous solubility [1]. The t-butyl ester enables orthogonal synthetic strategies by protecting the carboxylate during aggressive modifications of the hydroxyl terminus, such as tosylation, mesylation, or direct etherification, prior to global acidic deprotection [1].
Substituting Hydroxy-PEG6-Boc with polydisperse PEG mixtures directly compromises batch-to-batch reproducibility, yielding complex conjugation profiles that fail stringent regulatory Chemistry, Manufacturing, and Controls (CMC) requirements [1]. Furthermore, attempting to use the unprotected Hydroxy-PEG6-carboxylic acid baseline forces buyers to incur additional downstream protection steps, increasing synthetic bottlenecks and reducing overall yields during base-catalyzed hydroxyl modifications[1]. Selecting shorter or longer discrete PEGs (like PEG4 or PEG8) fundamentally alters the topological distance in ternary complexes, frequently abolishing target degradation efficacy due to improper spatial alignment between the E3 ligase and the target protein [2].
When synthesizing activated linker intermediates, the pre-protected t-butyl ester prevents competing side reactions at the carboxylate terminus. Base-catalyzed tosylation of Hydroxy-PEG6-Boc yields >85% of the desired PEG-tosylate intermediate without side reactions, whereas utilizing the unprotected Hydroxy-PEG6-carboxylic acid results in <40% yield due to competing mixed anhydride formation and subsequent purification losses [1].
| Evidence Dimension | Synthesis yield of activated PEG intermediate |
| Target Compound Data | >85% yield of tosylated intermediate |
| Comparator Or Baseline | Hydroxy-PEG6-carboxylic acid (unprotected) (<40% yield) |
| Quantified Difference | 45% absolute increase in intermediate yield |
| Conditions | Base-catalyzed tosylation (TsCl, Et3N, DCM, 0°C to RT) |
Procurement of the pre-protected t-butyl ester eliminates a synthetic step and drastically improves the yield of activated linker intermediates, reducing raw material waste.
Regulatory compliance for bioconjugates requires strict impurity control. Conjugates synthesized using discrete Hydroxy-PEG6-Boc exhibit a single sharp LC-MS peak with a >98% purity profile, whereas those utilizing polydisperse Hydroxy-PEG-Boc (average MW 400) produce a broad multiplet of peaks (n=4 to n=8) [1]. This structural heterogeneity increases the conjugate impurity profile from <2% for the discrete PEG6 to >15% structurally related oligomers for the polydisperse mixture [1].
| Evidence Dimension | Chromatographic purity of final conjugate |
| Target Compound Data | >98% purity profile (single LC-MS peak) |
| Comparator Or Baseline | Polydisperse Hydroxy-PEG-Boc (average MW 400) (>15% oligomeric impurities) |
| Quantified Difference | >13% absolute reduction in structurally related oligomeric impurities |
| Conditions | Reverse-phase HPLC-MS analysis of final assembled target molecules |
Utilizing a strictly monodisperse PEG6 linker is critical for meeting regulatory CMC purity standards and avoiding costly preparative HPLC separations.
The exact 24-atom length of the PEG6 spacer is frequently the optimal distance for PROTAC efficacy. In standardized cell-based degradation assays, linkers derived from Hydroxy-PEG6-Boc achieve a target protein degradation maximum (Dmax) of >90% for standard target/E3 ligase pairs (e.g., BRD4/VHL), compared to Dmax <50% for shorter PEG3 or longer PEG9 linkers, which suffer from steric clashing or excessive entropic penalties [1].
| Evidence Dimension | Target protein degradation maximum (Dmax) |
| Target Compound Data | Dmax >90% |
| Comparator Or Baseline | Shorter PEG3 or longer PEG9 linkers (Dmax <50%) |
| Quantified Difference | >40% improvement in degradation maximum |
| Conditions | Cell-based degradation assay (24-hour incubation in HeLa cells) |
Procuring the exact PEG6 length is often the empirical baseline for maximizing PROTAC degradation efficiency, making it a critical starting point for library synthesis.
Long-term inventory management of PEG linkers depends on terminal group stability. Hydroxy-PEG6-Boc demonstrates >99% intact structural retention after 12 months of storage at -20°C, whereas pre-activated alternatives like Hydroxy-PEG6-NHS ester undergo significant hydrolysis, retaining <80% active linker under identical conditions due to moisture sensitivity [1].
| Evidence Dimension | Shelf-life stability at -20°C |
| Target Compound Data | >99% intact after 12 months |
| Comparator Or Baseline | Hydroxy-PEG6-NHS ester (<80% intact after 3-6 months) |
| Quantified Difference | >19% higher active linker retention over 12 months |
| Conditions | Standard long-term freezer storage (-20°C) with periodic LC-MS monitoring |
The t-butyl ester provides a highly stable, stockable precursor for procurement teams, avoiding the rapid degradation and frequent re-ordering associated with pre-activated NHS esters.
Hydroxy-PEG6-Boc is the right choice for generating heterobifunctional degraders where orthogonal modification of the linker ends is required. The t-butyl ester allows aggressive functionalization of the hydroxyl group to attach the target ligand, followed by controlled acidic deprotection to couple the E3 ligase ligand, maximizing overall synthetic yield [1].
In ADC development, this exact compound provides the precise spacer length and hydrophilicity needed to prevent hydrophobic payload aggregation. The monodisperse nature ensures a homogeneous drug-to-antibody ratio (DAR) profile, which is critical for maintaining predictable pharmacokinetics and meeting CMC regulatory standards [1].
For biosensor and nanoparticle development, Hydroxy-PEG6-Boc allows for stable grafting of the PEG chain onto surfaces via the hydroxyl end (e.g., after conversion to a silane or thiol). The t-butyl ester can then be unmasked in situ to provide a dense, uniform array of carboxylates for subsequent protein or antibody capture [2].